molecular formula C19H17N5O2 B2673657 N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393786-56-6

N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2673657
CAS No.: 393786-56-6
M. Wt: 347.378
InChI Key: SVPSNQWRKXCHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a phenyl group at the 1-position and a 3,4-dimethoxyphenyl substituent at the 4-amino position.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-25-16-9-8-13(10-17(16)26-2)23-18-15-11-22-24(19(15)21-12-20-18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPSNQWRKXCHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method is the condensation of 3,4-dimethoxyaniline with phenylhydrazine followed by cyclization with a suitable pyrimidinone derivative under acidic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are employed to handle the chemical reactions. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with high purity.

Chemical Reactions Analysis

Reactivity with Electrophiles

The pyrazolo[3,4-d]pyrimidine core undergoes electrophilic substitution at nitrogen and carbon positions:

  • Nitrogen Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkylated derivatives.

  • Acylation : Acetic anhydride in pyridine selectively acetylates the primary amine group.

  • Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the C6 position of the pyrimidine ring.

Reaction Outcomes

Reaction TypeConditionsProductNotes
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methyl derivativeImproved solubility in polar solvents
AcylationAc₂O, pyridine, rtAcetylated amineConfirmed via IR (ν=1680 cm⁻¹, C=O stretch)
BrominationNBS, CCl₄, AIBN6-Bromo derivativeUsed for further cross-coupling reactions

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed reactions due to its halogenated derivatives:

  • Suzuki Coupling : The 6-bromo derivative reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ to yield biaryl analogs .

  • Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines under Pd catalysis .

Example Reaction

C19H17N5O2+PhB OH 2Pd PPh3 4C25H21N5O2+HBr\text{C}_{19}\text{H}_{17}\text{N}_5\text{O}_2+\text{PhB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{C}_{25}\text{H}_{21}\text{N}_5\text{O}_2+\text{HBr}

Yield: 58–65%.

Acid/Base-Mediated Transformations

  • Deprotonation : The NH group in the pyrimidine ring reacts with strong bases (e.g., NaH) to form salts, enhancing solubility for further functionalization .

  • Hydrolysis : Under acidic conditions (HCl, reflux), the methoxy groups are cleaved to hydroxyl groups, though this is less common due to steric hindrance.

Biological Activity and Associated Reactions

While not a direct chemical reaction, the compound’s antiproliferative activity stems from its interaction with cellular targets:

  • Kinase Inhibition : Binds to ATP pockets of cyclin-dependent kinases (CDKs) via hydrogen bonding (N–H···O) and π-stacking interactions .

  • Metabolic Oxidation : Liver microsomes oxidize the methoxy groups to quinones, a pathway studied via LC-MS .

Key Pharmacological Reactions

TargetInteraction TypeIC₅₀
CDK2Competitive inhibition0.42 μM
PARP-1Allosteric modulation1.8 μM

Data from MDPI and DrugBank .

Stability and Degradation

  • Thermal Stability : Decomposes above 220°C, forming aromatic amines and CO₂.

  • Photodegradation : UV light induces ring-opening reactions, detected via HPLC-MS .

Industrial-Scale Modifications

For large-scale production, microwave-assisted synthesis reduces reaction times by 70% compared to conventional heating. Flow chemistry methods achieve 85% purity without column chromatography.

Scientific Research Applications

Pharmacological Applications

N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown promise in several pharmacological areas:

1. Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines possess significant anticancer properties. For instance, a study indicated that compounds with similar structures inhibited tumor growth in MCF-7 breast cancer cells and induced apoptosis through various mechanisms including cell cycle arrest and DNA fragmentation . The compound's ability to act as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) has been particularly noted, with IC50 values ranging from 0.3 to 24 µM across different assays .

2. Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds were screened for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways. In vitro studies showed promising results in reducing inflammatory markers .

3. Antiparasitic and Antifungal Activities
The compound class has been recognized for its antiparasitic and antifungal activities as well. The structural diversity of pyrazolo[3,4-d]pyrimidines allows for modifications that enhance their efficacy against specific pathogens .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Cancer Treatment
In a controlled trial involving MCF-7 breast cancer cells, the compound demonstrated significant inhibition of cell proliferation and migration. The study concluded that this compound could serve as a lead candidate for developing new cancer therapies targeting EGFR and VEGFR pathways .

Case Study 2: Inflammatory Disorders
A study evaluating the anti-inflammatory effects of synthesized derivatives indicated that specific modifications led to enhanced COX inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential applications in treating chronic inflammatory conditions .

Case Study 3: Antifungal Activity
Research on antifungal efficacy revealed that certain derivatives exhibited potent activity against Candida species, indicating their potential as alternative treatments for fungal infections resistant to conventional therapies .

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Physicochemical Properties

  • Solubility: Methoxy groups in the target compound likely improve aqueous solubility compared to hydrophobic analogs like NA-PP1. PP3 and PP2 are typically solubilized in DMSO, as noted in neuronal studies .
  • Thermal Stability: Derivatives such as 3e and 3f exhibit high melting points (~208–209°C), suggesting robust crystalline structures .

Research Findings and Implications

  • Substituent Position Matters: The 3,4-dimethoxy configuration on the phenyl ring may optimize π-π stacking or hydrogen bonding in target binding sites, contrasting with 4-methoxy (CAS 5663-81-0) or unsubstituted (PP3) analogs .
  • Synthetic Flexibility: The pyrazolo[3,4-d]pyrimidine core accommodates diverse substituents via alkylation, arylation, or cycloalkylation, enabling tailored pharmacokinetic profiles .
  • Unanswered Questions: The target compound’s exact biological targets and potency remain uncharacterized. Future studies should evaluate kinase inhibition profiles and compare them to PP2/PP3 .

Biological Activity

N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound with notable biological activity, particularly in the context of cancer research and kinase inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against specific cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC19H17N5O2
Molecular Weight347.37 g/mol
LogP3.4821
Polar Surface Area59.288 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The chemical structure features a pyrazolo-pyrimidine core substituted with a dimethoxyphenyl group, which is critical for its biological activity (ChemDiv) .

Research indicates that this compound exhibits significant inhibitory effects on various kinases, particularly the Pim family of kinases (Pim-1, Pim-2, and Pim-3). These kinases are implicated in cancer cell proliferation and survival. The compound demonstrated low nanomolar inhibition values (K_i values of 0.03 nM for Pim-1) .

Anticancer Activity

In vitro studies have shown that this compound has potent anticancer properties against several cancer cell lines:

  • Cell Lines Tested :
    • HEPG2 (liver cancer)
    • MCF7 (breast cancer)
    • A549 (lung cancer)

The compound exhibited IC50 values ranging from 25 nM to 77 nM across different cell lines, indicating its potential as an effective anticancer agent .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be attributed to specific structural features:

  • Dimethoxy Substitution : The presence of methoxy groups enhances lipophilicity and bioavailability.
  • Phenyl Group : The phenyl substitution contributes to the compound's ability to interact with target proteins effectively.

Modifications to these substituents can lead to variations in potency and selectivity against different kinases .

Study on Antiproliferative Effects

A recent study evaluated the antiproliferative effects of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapeutics such as doxorubicin. The compound was well-tolerated with minimal side effects observed .

Q & A

Advanced Research Question

  • In vitro kinase assays : Screen against kinase panels (e.g., Src, RET, KDR) using ADP-Glo™ or fluorescence polarization. IC₅₀ values are determined via dose-response curves (e.g., IC₅₀ = 3 nM for Src inhibition) .
  • Cellular assays : Measure phosphorylation inhibition (e.g., ERK1/2 in MCF-7 cells) via Western blotting. Compound activity at 100 nM correlates with reduced RET signaling .
  • Selectivity profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler®) to identify off-target effects, ensuring <10% inhibition of non-target kinases .

How do structural modifications influence the compound’s structure-activity relationship (SAR) in cancer research?

Advanced Research Question

  • Substituent effects :
    • 3,4-Dimethoxyphenyl group : Enhances hydrophobic interactions with kinase ATP-binding pockets, improving potency (e.g., 10-fold increase vs. unsubstituted analogs) .
    • Phenyl at position 1 : Stabilizes π-π stacking with kinase residues (e.g., Phe1133 in Src) .
  • Derivatization strategies : Introducing ethynyl or cyclohexyl groups (e.g., N-(3-ethynylphenyl)) improves solubility and CNS penetration (LogP reduction from 4.2 to 3.5) .

How should researchers resolve contradictions in reported synthetic yields or purity data?

Advanced Research Question

  • Reproducibility checks : Replicate reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate variables like moisture sensitivity .
  • Analytical validation : Compare HPLC purity methods (e.g., C18 column, 0.1% TFA in mobile phase) to rule out column or buffer biases .
  • Controlled recrystallization : Use gradient cooling (e.g., 60°C → 4°C over 12 hours) to enhance crystal uniformity and purity .

What strategies improve the pharmacokinetic properties of this compound for in vivo studies?

Advanced Research Question

  • Bioavailability optimization :
    • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or methylpiperazine) to reduce LogP from 4.0 to 2.8, enhancing aqueous solubility .
    • Metabolic stability : Replace labile methoxy groups with fluorine or cyclopropoxy substituents to block CYP450 oxidation .
  • CNS penetration : Use Suzuki coupling to add tetrahydro-2H-pyran-4-ylmethyl groups, increasing brain-to-plasma ratios (e.g., 0.8 → 1.5) .

How is purity analyzed, and what thresholds are acceptable for biological assays?

Basic Research Question

  • HPLC analysis : A C18 column with UV detection at 254 nm confirms >95% purity. Impurities (e.g., unreacted 4-chloro precursor) must be <1% .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 387.15) and detects trace byproducts .

What experimental designs ensure selectivity in kinase inhibition studies?

Advanced Research Question

  • Competitive binding assays : Use ATP-concentration curves to confirm ATP-competitive inhibition (Ki < 10 nM for Src vs. >1 µM for non-target kinases) .
  • Mutagenesis studies : Engineer kinase mutants (e.g., Src T338I) to validate binding site specificity .

How can structural modifications enhance blood-brain barrier (BBB) penetration?

Advanced Research Question

  • Hydrogen-bond reduction : Replace amides with ethers (e.g., oxetan-3-ylmethyl) to lower polar surface area (<80 Ų) .
  • P-glycoprotein evasion : Introduce rigid, non-planar substituents (e.g., cyclohexyl) to minimize efflux transporter recognition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.